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Introduction

Claturafenib (PF-07799933; formerly ARRY-440) is an investigational, orally active, brain-
penetrant, selective, pan-mutant BRAF inhibitor.[1][2][3] It has been designed to target cancers
harboring BRAF mutations, including both the common V600 mutations and the less frequent
non-V600 mutations, which are often resistant to first-generation BRAF inhibitors.[1][2] This
technical guide provides a comprehensive overview of the available early-phase clinical trial
data for Claturafenib, along with key preclinical findings, experimental protocols, and an
exploration of its mechanism of action.

Mechanism of Action

Claturafenib is a potent inhibitor of the MAPK/ERK signaling pathway, a critical pathway for
cell growth and survival that is often dysregulated in cancer.[4] It selectively targets mutated
BRAF proteins, disrupting their ability to signal downstream to MEK and ERK, thereby inhibiting
tumor cell proliferation.[1] A key feature of Claturafenib is its ability to inhibit both monomeric
(Class I) and dimeric (Class Il and Ill) forms of mutant BRAF.[1] Unlike some earlier BRAF
inhibitors, Claturafenib spares wild-type RAF, which may reduce the paradoxical activation of
the MAPK pathway in BRAF wild-type cells, a known mechanism of toxicity for some agents in
this class.[1][2]

Signaling Pathway
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The following diagram illustrates the role of BRAF in the MAPK/ERK signaling pathway and the
point of intervention for Claturafenib.
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Caption: MAPK/ERK signaling pathway and Claturafenib’'s mechanism of action.

Preclinical Data
In Vitro pERK Inhibition

Claturafenib has demonstrated potent inhibition of phosphorylated ERK (pERK) in various

cancer cell lines harboring different classes of BRAF mutations.

IC50 (nM) for pERK

Cell Line BRAF Mutation Class o
Inhibition

HT29 Class | (V600E) 1.6[5]

Various Class | 0.7 - 7[2][5]

Various Class Il 10 - 14[2][5]

Various Class I 0.8 - 7.8[2][5]

Various Indel mutations 113 - 179[2][5]

Acquired BRAF p61 splice

variant

59[2][]

Acquired NRASQ61K

16[2][5]

In Vivo Xenograft Models

In preclinical xenograft models using human tumor cells implanted in mice, Claturafenib

demonstrated significant anti-tumor activity.
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Xenograft Model Treatment

Outcome

Claturafenib (30 mg/kg; p.o.;

CTG-1441 PDX _
once daily)

Tumor regression[5]

Claturafenib (30 mg/kg; p.o.;

CTG-0362 PDX _
once daily)

Tumor regression[5]

Claturafenib (30 mg/kg; p.o.;

BxPC-3 _
once daily)

Tumor regression[5]

Early-Phase Clinical Trial Data

Two key early-phase clinical trials have provided initial data on the safety and efficacy of
Claturafenib and the closely related RAF dimer inhibitor, BGB-3245.

e NCT05355701: A Phase 1 study of Claturafenib (PF-07799933) as a single agent and in
combination with other therapies in patients with advanced solid tumors with BRAF

alterations.[6][7][8]

o NCT04249843: A Phase 1a/lb study of BGB-3245 in patients with advanced or refractory
tumors harboring MAPK pathway aberrations.[4][9][10]

Patient Demographics and Trial Designh (BGB-3245,

NCT04249843)

Characteristic

Value

Number of Patients

42 (as of Sep 1, 2022)[10]

Median Age

60 years[10]

Median Prior Lines of Therapy

3[10]

Dose Escalation

Starting dose of 5 mg once daily, with 6 dose

levels explored[4][10]

Maximum Tolerated Dose (MTD)

40 mg once daily[4][10]
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Safety and Tolerability (BGB-3245, NCT04249843)

The safety profile of BGB-3245 was found to be manageable and consistent with other MAPK
pathway inhibitors.

Adverse Event (Treatment-

Related) Any Grade (%) Grade 23 (%)
Rash acneiform 33% Not specified
Rash maculopapular 24% Not specified
Fever 17% Not specified
ALT elevations 12% Not specified
Nausea 12% Not specified

Dose interruptions due to adverse events occurred in 60% of patients, and dose
discontinuations due to adverse events occurred in 21% of patients.[10]

Parameter Value

Time to Maximum Concentration (Tmax) ~2 hours[10]

Terminal Half-life Long[10]

Accumulation at Steady-State 7.4-fold average accumulation in exposure[10]

Preliminary Efficacy (BGB-3245, NCT04249843)

Efficacy Endpoint Value

Disease Control Rate 48% (79% in another report)[10][11]

1 Complete Response (CR), 5 confirmed Partial

Objective Responders )
Responses (cPR), 2 unconfirmed PR (UPR)[10]
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Objective responses were observed in patients with various tumor types, including BRAF
V600E melanoma (post-BRAF/MEK and checkpoint inhibitors), NRAS mutant melanoma,
BRAF V600E low-grade serous ovarian cancer, BRAF V600E cholangiocarcinoma, BRAF
K601E/PIK3CA endometrial cancer, and KRAS G12D appendiceal cancer.[10]

Safety (Claturafenib, NCT05355701)

In the Phase 1 trial of Claturafenib monotherapy, the treatment was well-tolerated with no
dose-limiting toxicities observed, and the maximum tolerated dose was not reached.[1]

Treatment-Emergent

Adverse Event Any Grade (%) Grade 23 (%)
(Monotherapy)

Fatigue 44% 0%

Headache 28% 0%

Vision blurred 22% 6% (one patient)
Lipase increased 16% 0%

Experimental Protocols
In Vitro pERK Inhibition Assay

A general protocol for assessing pERK inhibition in vitro, based on common methodologies, is
as follows:
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Caption: A generalized workflow for an in vitro pERK inhibition assay.
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Detailed Steps:

e Cell Culture: Cancer cell lines with known BRAF mutations are cultured in appropriate media
and conditions.

e Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

o Treatment: Cells are treated with a range of concentrations of Claturafenib or a vehicle
control (e.g., DMSO) for a specified duration.

o Lysis: After treatment, cells are washed and lysed to extract total protein.

o Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane,
and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK
(as a loading control).

o Detection and Quantification: Membranes are incubated with secondary antibodies and
visualized using a chemiluminescent substrate. Band intensities are quantified using
densitometry.

» Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The
IC50 value, the concentration of Claturafenib that inhibits pERK by 50%, is determined by
plotting the percentage of pERK inhibition against the log of the drug concentration and
fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Assay

A general protocol for evaluating the in vivo efficacy of Claturafenib in a xenograft model is
outlined below.
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Caption: A generalized workflow for an in vivo xenograft tumor assay.

Detailed Steps:
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e Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent
rejection of human tumor cells.

e Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the
flank of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

e Drug Administration: Claturafenib is administered to the treatment group, typically by oral
gavage, at a specified dose and schedule. The control group receives a vehicle solution.

e Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The
body weight of the mice is also monitored as an indicator of toxicity.

e Endpoint: The study is concluded when tumors in the control group reach a maximum
allowed size, or after a predetermined treatment duration.

o Data Analysis: Tumor growth curves are plotted for each group. The efficacy of Claturafenib
is assessed by comparing the tumor growth in the treated group to the control group.
Statistical analysis is performed to determine the significance of any anti-tumor effects.

Conclusion

The early-phase clinical data for Claturafenib and the related compound BGB-3245 are
promising. The preclinical data demonstrate potent and selective inhibition of mutant BRAF and
significant anti-tumor activity in vivo. The initial clinical findings suggest a manageable safety
profile and encouraging signs of efficacy in a heavily pretreated patient population with a
variety of BRAF-mutant solid tumors. Further clinical investigation in larger, more defined
patient cohorts is ongoing and will be crucial to fully elucidate the therapeutic potential of
Claturafenib. The novel, pharmacokinetics-informed dose-escalation design employed in the
Claturafenib trial may also serve as a new paradigm for accelerating the early clinical
development of next-generation targeted therapies.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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